(S)-Sitagliptin Phosphate

Chiral pharmacology DPP-4 inhibition Enantiomer potency

Generic chiral reference standards fail regulatory audits because they lack traceability to the Ph. Eur. monograph for Sitagliptin. (S)-Sitagliptin Phosphate is specifically codified as EP Impurity A-the mandatory specified impurity for enantiomeric purity control. - **ISO 17034-certified CRM** eliminates in-house secondary standard qualification. - Enables **chiral HPLC with validated LOQ of 30 ng/mL** per ICH Q6A. - **Stability-indicating** under ICH Q1A stress conditions. - **Real-time in-process control** for enantioselective hydrogenation steps (target ≥99.0% ee).

Molecular Formula C16H18F6N5O5P
Molecular Weight 505.31 g/mol
CAS No. 823817-58-9
Cat. No. B3156241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Sitagliptin Phosphate
CAS823817-58-9
Molecular FormulaC16H18F6N5O5P
Molecular Weight505.31 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O
InChIInChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m0./s1
InChIKeyIQFYVLUXQXSJJN-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Sitagliptin Phosphate Reference Standard


(S)-Sitagliptin Phosphate (CAS 823817-58-9), also designated as (S)-MK-0431 phosphate, is the less active S-enantiomer of sitagliptin phosphate . It is a dipeptidyl peptidase-4 (DPP-4) inhibitor that exhibits an IC₅₀ of 19 nM against DPP-4 in Caco-2 cell extracts . This compound exists as a distinct enantiomeric form with molecular formula C₁₆H₁₈F₆N₅O₅P and molecular weight 505.314 g/mol . As a chiral reference standard and impurity marker, (S)-sitagliptin phosphate is primarily employed in analytical method development, enantiopurity assessment, and quality control applications for sitagliptin-containing pharmaceutical formulations [1].

S-enantiomer impurity reference standard
Ph. Eur. Impurity A (specified)
Chiral HPLC method validation & calibration

Cannot Substitute (S)-Sitagliptin Phosphate


(S)-Sitagliptin phosphate serves a fundamentally distinct purpose from the active pharmaceutical ingredient (R)-sitagliptin. While (R)-sitagliptin is the therapeutically active DPP-4 inhibitor found in commercial formulations such as JANUVIA, (S)-sitagliptin functions as the undesired enantiomeric impurity that must be quantified and controlled [1]. Regulatory guidelines including ICH Q6A mandate enantiomeric purity assessment for chiral drug substances, and validated HPLC methods have been specifically developed to achieve baseline resolution (≥2.5) between (S)-sitagliptin and (R)-sitagliptin [1]. Substituting racemic material or the (R)-enantiomer for (S)-sitagliptin in analytical method validation, system suitability testing, or impurity profiling will invalidate chromatographic peak identification and prevent accurate quantification of the enantiomeric impurity at required limits (LOQ of 0.017%) [1]. Furthermore, chiral inversion studies in rat plasma demonstrate that the (R) and (S) enantiomers exhibit distinct pharmacokinetic behaviors, underscoring that these forms are not analytically or biologically interchangeable [2].

Chiral recognition mismatch Different stationary phases or mobile phases may not resolve S-enantiomer from R-enantiomer; only the authentic distomer standard assures method accuracy.
Regulatory classification divergence Impurities B, C and nitrosamine NTTP carry distinct acceptance criteria; substituting with generic or unrelated impurities invalidates pharmacopoeial compliance.
Traceability gap Non-certified research-grade (S)-sitagliptin phosphate lacks ISO 17034/17025 traceability, risking audit deficiencies and method qualification burden.

(S)-Sitagliptin Phosphate Analytical Evidence


ICH-Validated Enantiomeric Quantitation

(S)-Sitagliptin phosphate is explicitly characterized as the less active S-enantiomer of sitagliptin phosphate . In DPP-4 inhibition assays using Caco-2 cell extracts, (S)-sitagliptin phosphate exhibits an IC₅₀ of 19 nM . The (R)-enantiomer (the active pharmaceutical ingredient in sitagliptin drug products) demonstrates approximately 2-fold higher potency with an IC₅₀ of 18 nM against DPP-4 . This potency differential establishes (S)-sitagliptin as the analytically relevant impurity marker rather than a therapeutic agent.

Enantiomeric resolution
Head-to-head
Resolution ≥3.0 on Chiralcel OD-RH vs
Supports baseline separation for quantitation
Method selection impacts accuracy
Trace-level sensitivity
Head-to-head
LOQ 30 ng/mL (OD-RH) vs 300 ng/mL (IC)
Lower LOQ supports trace impurity monitoring
10× difference reported
Regulatory classification
Specification review
Impurity A specified; Impurities B/C unspecified
Specified status requires authenticated standard
Ph. Eur. monograph context
Reference material traceability
Source review
ISO 17034 & 17025 CRM vs research-grade
Supports audit-ready documentation
Supplied with CoA; data to verify
Chiral pharmacology DPP-4 inhibition Enantiomer potency Stereoselectivity

Superior S-Enantiomer Sensitivity

A validated chiral HPLC method using a Chiralpak IA column (5μm, 4 × 250 mm) with programmed gradient elution (ethanol-diethylamine and methanol-water mobile phases) achieves satisfactory resolution (≥2.5) between (S)-sitagliptin and the active (R)-sitagliptin form [1]. The method demonstrates good linearity across 0.5 μg/mL to 13.6 μg/mL with a limit of quantification (LOQ) of 0.017% for (S)-sitagliptin [1]. Recovery values for (S)-sitagliptin in marketed formulations range from 95.1% to 98.4% [1]. Method validation complies with ICH guidelines, and precision for both enantiomers in rat plasma studies ranges from 0.246% to 1.246% with accuracy of 99.6–100.1% [2].

Trace-level sensitivity
Head-to-head
LOQ 30 ng/mL (OD-RH) vs 300 ng/mL (IC)
Lower LOQ supports trace impurity monitoring
10× difference reported
Chiral HPLC Analytical method validation Enantiopurity Pharmaceutical quality control

EP Impurity A Specified Status

The sitagliptin class (including both R- and S-enantiomers as structurally related molecules) exhibits a >2600-fold selectivity margin for DPP-4 over DPP-8 and DPP-9 [1]. Sitagliptin demonstrates DPP-4 IC₅₀ of 18 nM versus DPP-8 IC₅₀ of 48 μM and >100 μM for DPP-9 and QPP [2]. In direct class-level comparison, sitagliptin's selectivity (>2600-fold) substantially exceeds that of vildagliptin (<300-fold) and saxagliptin (<450-fold), while alogliptin and linagliptin exhibit even higher selectivity (>10,000-fold) [3]. This selectivity hierarchy provides context for selecting appropriate DPP-4 inhibitor reference standards based on assay-specific selectivity requirements.

Regulatory classification
Specification review
Impurity A specified; Impurities B/C unspecified
Specified status requires authenticated standard
Ph. Eur. monograph context
DPP-4 selectivity DPP-8 inhibition DPP-9 inhibition Off-target safety

ISO 17034 & ISO/IEC 17025 Traceability

Solid-state characterization reveals distinct physicochemical properties among three crystalline forms of sitagliptin [1]. Melting point (Tpeak) values are 120.29 °C for sitagliptin base form, 206.37 °C for sitagliptin phosphate monohydrate, and 214.92 °C for sitagliptin phosphate anhydrous [1]. The phosphate monohydrate form undergoes dehydration at Tpeak = 134.43 °C (ΔH = −1.15 J g⁻¹) with characteristic crystalline transition altering solubility and melting behavior [1]. Both phosphate forms demonstrate superior thermostability compared to the base molecule [1]. Additionally, a novel polymorph Form V of sitagliptin phosphate has been patented with claimed improvements in stability, flow characteristics, and bulk handling suitability compared to earlier metastable polymorphic forms [2].

Reference material traceability
Source review
ISO 17034 & 17025 CRM vs research-grade
Supports audit-ready documentation
Supplied with CoA; data to verify
Polymorphism Solid-state characterization Crystallinity Pharmaceutical formulation

Commercial Purity Specifications: Vendor HPLC Purity Data for (S)-Sitagliptin Phosphate Procurement

Commercial vendors provide verified analytical purity data for sitagliptin phosphate compounds. Selleckchem reports HPLC purity of 99.02% with NMR confirmation of structural consistency for sitagliptin phosphate (CAS 654671-78-0, the phosphate salt of the active R-enantiomer) . For (S)-sitagliptin phosphate specifically (CAS 823817-58-9), vendors including TargetMol and PeptideDB supply the compound as the less active S-enantiomer with confirmed DPP-4 IC₅₀ of 19 nM [1]. Certificates of Analysis (COA) are available by lot/batch number, and USP Pharmaceutical Analytical Impurities (PAI) product lines are offered for analytical reference purposes [2].

Analytical purity HPLC certification Quality control Reference standard

Regulatory and Intellectual Property Context: Patent Expiry Timeline for Sitagliptin Phosphate Salt

U.S. Patent No. 7,326,708, which covers the dihydrogen phosphate salt of sitagliptin, is set to expire on November 24, 2026, with pediatric exclusivity extending to May 24, 2027 [1]. U.S. Patent No. 8,414,921 covering the co-formulation of sitagliptin and metformin (JANUMET) expires January 21, 2029 . Merck has entered into patent litigation settlement agreements with multiple generic companies allowing generic launch in May 2026 or earlier under certain circumstances . The first generic version of sitagliptin phosphate was approved on December 30, 2025 [2]. This patent landscape establishes the regulatory framework for procurement of reference standards during the transition from branded to generic market.

Patent expiry Generic drug development ANDA filing Pharmaceutical IP

(S)-Sitagliptin Phosphate Applications


Enantiomeric Purity Testing for ANDA/DMF

(S)-Sitagliptin phosphate is employed as the reference standard for quantifying the undesired S-enantiomer impurity in sitagliptin active pharmaceutical ingredient and combination products containing sitagliptin and metformin. Validated HPLC methods using Chiralpak IA columns achieve resolution ≥2.5 between (S)- and (R)-enantiomers with LOQ of 0.017% and recovery values of 95.1–98.4%, meeting ICH Q6A regulatory requirements for enantiomeric purity assessment [1]. This application is critical for quality control release testing, stability studies, and ANDA filing support.

GMP Release & Stability Testing

(S)-Sitagliptin phosphate serves as the essential enantiomeric marker for developing and validating chiral separation methods. Ten diverse chiral stationary phases have been evaluated for sitagliptin enantiomer separation, with validated methods demonstrating precision of 0.246–1.246% and accuracy of 99.6–100.1% [1]. The compound is used for system suitability testing to verify column performance, mobile phase integrity, and detector response prior to running analytical sample sequences [2].

Chiral Method Development & Optimization

(S)-Sitagliptin phosphate is utilized in stereoselective pharmacokinetic investigations to characterize the distinct absorption, distribution, and elimination profiles of sitagliptin enantiomers. Chiral HPLC methods validated in rat plasma demonstrate notable contrasts in pharmacokinetic behavior between R and S enantiomers in female albino Wistar rats, indicating enantioselectivity for sitagliptin phosphate [1]. This application supports understanding of chiral inversion potential and enantiomer-specific pharmacological effects.

Impurity Profiling in API Manufacturing

(S)-Sitagliptin phosphate is procured as a Pharmaceutical Analytical Impurity (PAI) reference standard for use in compendial testing according to USP-NF monographs [1]. These impurity standards are employed in analytical testing to detect, identify, and measure pharmaceutical impurities in drug substances and finished dosage forms. With sitagliptin phosphate salt patent (US 7,326,708) expiry in November 2026 and generic market entry anticipated in May 2026, demand for validated impurity reference standards supporting ANDA filings and commercial batch release testing is expected to increase [2].

Application
Selection Property
Validation Focus
ANDA/DMF enantiomeric purity
Chiral separation performance
Evaluate resolution and detection sensitivity with authentic standard
GMP release & stability testing
ISO 17034 certified reference material
Ensure traceable documentation and stability-indicating method
Chiral method development
Stationary phase & mobile phase optimization
Benchmark resolution using S-enantiomer distomer standard
In-process impurity control
Enantiomeric purity monitoring
Control synthetic enantiomeric excess during manufacturing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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